(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative that serves as an important compound in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl protecting group and a 3,4-dimethoxyphenyl moiety. The compound's molecular formula is C₁₆H₂₃NO₆, with a molecular weight of approximately 325.36 g/mol. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has applications in biological studies related to enzyme interactions.
This compound can be sourced from various chemical suppliers, including VWR and BenchChem. It falls under the classification of amino acids and derivatives, specifically as a protected amino acid due to the presence of the tert-butoxycarbonyl group. The compound is also categorized as a fine chemical, which is significant in pharmaceutical applications.
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid typically involves several key steps:
These methods highlight the importance of protecting groups in synthetic organic chemistry, allowing for selective reactions.
The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid features:
The melting point of this compound ranges from 130 to 131 °C .
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid can participate in various chemical reactions:
The versatility of this compound in undergoing various transformations makes it valuable in synthetic organic chemistry.
The mechanism of action for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets within biological systems:
This mechanism underscores its potential roles in enzyme-substrate interactions and protein-ligand binding studies.
Key physical and chemical properties include:
These properties are essential for understanding its behavior during synthesis and application.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid has diverse applications across various fields:
The stereoselective construction of the chiral center in (R)-3-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid represents a significant synthetic challenge. Two predominant approaches have emerged for accessing this β³-amino acid derivative with high enantiopurity: chiral auxiliary-mediated synthesis and catalytic asymmetric methods. The Evans oxazolidinone methodology enables diastereoselective alkylation of 3,4-dimethoxybenzyl halides with glycine equivalents, followed by auxiliary removal and functional group manipulation to install the β-amino acid framework. Alternatively, enzymatic resolution techniques employing lipases or esterases effectively separate racemic mixtures of precursor esters, particularly through regioselective hydrolysis of the undesired (S)-enantiomer [4]. Transition metal-catalyzed hydrogenation of enamide precursors using chiral phosphine ligands (e.g., DuPhos, BINAP) provides a direct catalytic route to the β-amino acid scaffold with enantiomeric excesses typically exceeding 90% . These methodologies offer complementary advantages in terms of scalability, enantioselectivity, and compatibility with the electron-rich 3,4-dimethoxyphenyl substituent.
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches
Methodology | Key Advantage | Typical ee Range | Limitation |
---|---|---|---|
Chiral Auxiliary | High Diastereocontrol (>98:2 dr) | >99% after purification | Multi-step auxiliary attachment/removal |
Enzymatic Resolution | Mild Reaction Conditions | 90-95% | Maximum 50% Theoretical Yield |
Catalytic Hydrogenation | Atom-Economic Single Step | 92-98% | Sensitive to Aryl Substituent Effects |
1,3-Nitrogen Migration | Direct Carboxylic Acid Conversion | 88-98% | Requires Specialized Iron Catalyst |
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy for the β-amino functionality in this compound, providing orthogonal protection relative to common carboxyl protecting groups. The Boc group demonstrates exceptional stability under basic conditions (pH 7-12) and during nucleophilic transformations at the carboxylic acid, making it ideal for sequential functionalization strategies [4]. Installation typically employs di-tert-butyl dicarbonate (Boc₂O) in biphasic solvent systems (water/dioxane) with mild base (NaHCO₃) at 0-5°C, achieving near-quantitative protection without epimerization. Crucially, the Boc group exhibits predictable acid-labile deprotection characteristics, cleanly removed by trifluoroacetic acid (TFA) in dichloromethane (30-50% v/v) or hydrochloric acid in dioxane (4M solution) without compromising the acid-sensitive dimethoxyphenyl moiety [4]. This controlled deprotection enables selective exposure of the amino group for peptide coupling or further derivatization while maintaining the stereochemical integrity of the chiral center.
Recent breakthroughs in iron-catalyzed enantioselective synthesis have revolutionized access to this compound with exceptional optical purity. The fluorinated chiral iron catalyst (R,R)-FeBIPF₂ enables stereocontrolled 1,3-nitrogen migration of azanyl esters derived from 3-(3,4-dimethoxyphenyl)propanoic acid, directly affording the Boc-protected (R)-β³-amino acid . Critical optimization revealed that solvent mixtures of 1,2-dichlorobenzene and CHCl₃ (1:1) with 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv) as base at -50°C achieve unprecedented 98% ee and 98% NMR yield. The electron-withdrawing fluorine substituents on the bis-benzimidazole ligand backbone enhance enantioselectivity by modifying the catalyst's electronic properties without introducing detrimental steric bulk. This catalytic system demonstrates remarkable functional group tolerance towards the electron-rich dimethoxyphenyl system, which typically presents challenges in transition metal catalysis due to potential coordination effects [5] .
Table 2: Optimized Reaction Conditions for Enantioselective Synthesis
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Outcome |
---|---|---|---|
Catalyst | (R,R)-FeBIP | (R,R)-FeBIPF₂ | ee increased from 90% to 98% |
Temperature | 0°C | -50°C | ee increased by 8% |
Solvent System | Pure 1,2-Dichlorobenzene | DCB/CHCl₃ (1:1) | Enables lower temperature operation |
Base Equivalents | 0.5 equiv TMP | 2.0 equiv TMP | Yield increased to 98% at -50°C |
Reaction Time | 4 hours | 16 hours | Complete conversion achieved |
The production of enantiopure (R)-enantiomer faces intrinsic limitations with traditional kinetic resolution (KR) approaches, which exhibit a maximum theoretical yield of 50% for the desired isomer. Enzymatic KR using immobilized Candida antarctica lipase B (CAL-B) effectively resolves racemic ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate through enantioselective acetylation, but the process inefficiency prompted development of dynamic kinetic asymmetric transformations (DYKAT) . A particularly effective DYKAT system employs Shvo's catalyst (hydroxycyclopentadienyl)μ-oxotricarbonyl diruthenium) combined with Pseudomonas cepacia lipase, enabling in situ racemization of the undesired (S)-ester while selectively acylating the (R)-enantiomer. This tandem catalysis approach achieves >95% conversion with 97% ee for the (R)-N-acetylated product, which undergoes straightforward Boc-exchange to deliver the target compound. For substrates bearing the 3,4-dimethoxyphenyl group, careful modulation of ruthenium catalyst loading (0.5-1 mol%) prevents competitive demethylation while maintaining efficient racemization kinetics .
The compound serves as a conformationally constrained β³-homo-amino acid building block in solid-phase peptide synthesis (SPPS), particularly for introducing C-terminal modifications and backbone flexibility. When incorporated into peptide chains using Fmoc-strategy SPPS, the carboxylic acid functionality is typically activated in situ with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of OxymaPure® at 0.2-0.5M concentration [4] [5]. The electron-rich dimethoxyphenyl moiety requires protection from oxidation during resin cleavage; thus, standard cleavage cocktails substitute meta-cresol for common scavengers like anisole. Incorporation studies reveal that the β³-residue induces significant backbone dihedral angle changes (Δφ ≈ -40°, Δψ ≈ +25°) relative to canonical α-amino acids, providing strategic tools for disrupting secondary structure formation while maintaining bioactivity in peptide-based drug candidates targeting neurological disorders [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: